Methyl propan-2-yl propanedioate

Lipophilicity LogP Partition coefficient

Methyl propan-2-yl propanedioate (isopropyl methyl malonate, CAS 63877-42-9) is an unsymmetrical malonate diester belonging to the propanedioate ester class, bearing one methyl and one isopropyl ester group on the central methylene carbon. This asymmetry distinguishes it from the more common symmetrical dialkyl malonates (dimethyl, diethyl, diisopropyl malonate) and is the primary structural feature that governs its differential physicochemical and reactivity profile.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 63877-42-9
Cat. No. B13675437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl propan-2-yl propanedioate
CAS63877-42-9
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CC(=O)OC
InChIInChI=1S/C7H12O4/c1-5(2)11-7(9)4-6(8)10-3/h5H,4H2,1-3H3
InChIKeyWVMXPRWVUFCGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Propan-2-yl Propanedioate (CAS 63877-42-9) – Structural and Physicochemical Baseline for Procurement Decisions


Methyl propan-2-yl propanedioate (isopropyl methyl malonate, CAS 63877-42-9) is an unsymmetrical malonate diester belonging to the propanedioate ester class, bearing one methyl and one isopropyl ester group on the central methylene carbon . This asymmetry distinguishes it from the more common symmetrical dialkyl malonates (dimethyl, diethyl, diisopropyl malonate) and is the primary structural feature that governs its differential physicochemical and reactivity profile. Key computed properties include a topological polar surface area of 52.60 Ų and a calculated LogP of 0.50, placing it at an intermediate lipophilicity between dimethyl malonate (LogP –0.28) and diisopropyl malonate (LogP 1.28) .

Why Methyl Propan-2-yl Propanedioate Cannot Be Replaced by Symmetrical Dialkyl Malonates in Synthesis


The unsymmetrical ester architecture of methyl propan-2-yl propanedioate encodes two distinct leaving-group potentials within a single molecule, enabling sequential, chemoselective transformations that are inaccessible to symmetrical congeners [1]. The methyl ester is sterically less hindered and electronically more electrophilic than the isopropyl ester, creating a built-in reactivity gradient that can be exploited for selective monohydrolysis, orthogonal deprotection, or stepwise elaboration without requiring additional protecting-group manipulations [2]. Symmetrical malonates such as dimethyl or diethyl malonate present two identical ester groups, necessitating statistical or enzymatic desymmetrization strategies that often compromise overall yield or enantiomeric excess. The differential steric bulk of the isopropyl group further influences enolate geometry and alkylation diastereoselectivity relative to symmetrically substituted analogs [3].

Quantitative Differentiation Evidence for Methyl Propan-2-yl Propanedioate vs. Symmetrical Malonate Esters


Lipophilicity (LogP) Places Isopropyl Methyl Malonate as an Intermediate-Polarity Alternative to Diethyl Malonate with Altered Partitioning

Methyl propan-2-yl propanedioate exhibits a calculated LogP of 0.50, which is essentially identical to that of diethyl malonate (LogP 0.50) but 0.78 log units higher than dimethyl malonate (LogP –0.28) and 0.78 log units lower than diisopropyl malonate (LogP 1.28) . This places the compound at a partitioning midpoint: it retains the aqueous-phase handling characteristics closer to diethyl malonate while offering a distinct ester substitution pattern. For researchers requiring a malonate building block with partitioning behavior similar to diethyl malonate but with the synthetic advantage of differential ester reactivity, this compound provides a direct substitute without altering extraction or chromatographic workflows dependent on LogP.

Lipophilicity LogP Partition coefficient Malonate diester

Crystallographically Determined Conformational Preferences of Methyl Isopropyl Malonate Ylide Derivative vs. Ethyl and tert-Butyl Analogs

In a comparative crystallographic study of four closely related 2-(triphenylphosphoranylidene)malonate diesters, methyl isopropyl 2-(triphenylphosphoranylidene)malonate (C25H25O4P) adopted a syn-anti conformation of the acyl groups with respect to the phosphorus atom, with the bulkier isopropoxy group oriented toward the P atom [1]. This conformational preference, governed by nonconventional hydrogen-bonding and intramolecular interactions between the cationoid phosphorus and acyl/alkoxy oxygen atoms in syn positions, was remarkably similar across all four analogs (methyl isopropyl, ethyl isopropyl, methyl tert-butyl, and ethyl tert-butyl). However, the specific geometry of the isopropoxy group in the methyl isopropyl ester establishes a steric environment around the reactive ylide carbon that differs from the ethyl and tert-butyl congeners, with potential consequences for diastereofacial selectivity in subsequent Wittig-type reactions.

Conformational analysis Crystal structure Malonate ylide X-ray diffraction

Isopropyl Substitution Raises Malonate α-C–H Acidity by 3.8 pKHA Units vs. Unsubstituted Parent – Class-Level Inference for Isopropyl Methyl Malonate

Zhang and Bordwell systematically measured equilibrium acidities (pKHA) of dialkyl malonates in DMSO and found that introduction of an isopropyl group at the 2-position (α-carbon) of diethyl malonate increased the pKHA by 3.8 units relative to the unsubstituted parent [1]. While this measurement was performed on diethyl isopropylmalonate rather than the methyl isopropyl diester, the electronic effect of the α-isopropyl substituent on the central C–H acidity is predominantly transmitted through the α-carbon and is largely independent of the ester alkyl groups [2]. By class-level inference, isopropyl methyl malonate is expected to exhibit a comparably enhanced α-C–H acidity relative to unsubstituted dialkyl malonates, translating into a higher equilibrium enolate concentration under a given set of basic conditions and potentially faster alkylation kinetics. The Bordwell data also show that the isopropyl substituent decreases the homolytic bond dissociation enthalpy (BDE) of the acidic C–H bond by 2.5 kcal mol⁻¹ compared to the unsubstituted case, further supporting enhanced reactivity at the α-position.

Equilibrium acidity pKHA Bond dissociation enthalpy Malonate enolate

Enantiosensitivity to Ester Group Identity in Catalytic Desymmetrization Supports Differentiable Reactivity of Unsymmetrical Malonates

A recent catalytic enantioselective C(sp3)–H oxidation study demonstrated that the enantioselectivity of malonate desymmetrization is highly sensitive to the nature of the ester group, with different ester substituents yielding dramatically different enantiomeric excess (ee) values under otherwise identical conditions [1]. Malonic acids and monoesters bearing various alkyl and aryl ester groups exhibited ee values ranging up to >99%, with the ester identity being a critical determinant of both reactivity and stereochemical outcome. Although isopropyl methyl malonate was not individually tested in this study, the demonstrated sensitivity to ester structure provides mechanistic support for the premise that the methyl/isopropyl ester combination in the target compound will produce outcomes distinct from those obtained with symmetrical dimethyl, diethyl, or diisopropyl malonates in enantioselective transformations.

Desymmetrization Enantioselective oxidation Malonate monoester Ester group effect

Commercial Purity Specification of ≥98% with Batch-Specific QC Documentation Enables Reproducible Procurement

Isopropyl methyl malonate is commercially available from Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . This specification provides a verifiable procurement baseline. The availability of multi-technique batch analysis (NMR for structural confirmation, HPLC for organic purity, GC for volatile impurity profiling) reduces the risk of batch-to-batch variability that could confound reaction optimization. For comparison, many generic symmetrical malonates are offered at similar nominal purities (e.g., diethyl malonate at 99% ), but the provision of comprehensive, batch-specific analytical data for this particular compound facilitates troubleshooting and ensures that any observed differential reactivity is attributable to the intrinsic properties of the unsymmetrical diester rather than to impurity artifacts.

Purity specification Quality control NMR HPLC GC

Procurement-Driven Application Scenarios for Methyl Propan-2-yl Propanedioate Based on Quantitative Differentiation Evidence


Stepwise Orthogonal Elaboration of Malonate Building Blocks via Selective Ester Cleavage

Researchers synthesizing complex targets requiring sequential differentiation of two ester groups can exploit the intrinsic reactivity difference between the methyl and isopropyl esters of methyl propan-2-yl propanedioate. The methyl ester is sterically more accessible and electronically more electrophilic, enabling selective hydrolysis or transesterification under controlled conditions, while the isopropyl ester remains intact for subsequent manipulation. This approach avoids the statistical mixtures inherent in monohydrolysis of symmetrical malonates, as supported by the class-level monohydrolysis selectivity principles demonstrated by Niwayama [1]. This scenario is particularly relevant for the preparation of mono-substituted malonic acid half oxyesters (SMAHOs), where the unsymmetrical starting material can streamline the synthetic sequence.

Replacement of Diethyl Malonate in LogP-Sensitive Protocols Requiring Differential Ester Reactivity

In synthetic sequences where liquid-liquid extraction or reverse-phase chromatographic purification is integral, the LogP of 0.50 for isopropyl methyl malonate is essentially identical to that of diethyl malonate . This allows direct substitution of diethyl malonate with isopropyl methyl malonate without altering established work-up or purification protocols, while simultaneously introducing the synthetic advantage of differential ester reactivity. This scenario applies to multi-step syntheses of pharmaceutical intermediates where both predictable partitioning behavior and orthogonal deprotection capability are valued.

Enolate Alkylation with Enhanced α-C–H Acidity for Base-Sensitive Substrate Compatibility

Based on the class-level inference that an α-isopropyl substituent raises malonate C–H acidity by approximately 3.8 pKHA units relative to unsubstituted dialkyl malonates [2], isopropyl methyl malonate is expected to undergo enolate formation under milder basic conditions than dimethyl or diethyl malonate. This enhanced acidity may enable the use of weaker bases (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH or LDA) for alkylation at the α-position, improving functional group tolerance when alkylating agents or co-substrates are sensitive to strong bases. This scenario is relevant for medicinal chemistry campaigns where late-stage diversification of malonate intermediates must proceed without epimerization or decomposition of pre-existing functionality.

Conformationally Biased Ylide Precursor for Wittig and Related Olefination Reactions

The crystallographically characterized preferred syn-anti conformation of methyl isopropyl 2-(triphenylphosphoranylidene)malonate, with the bulkier isopropoxy group oriented toward the phosphorus atom [3], provides a defined steric environment around the reactive ylide carbon. This conformational bias may translate into enhanced diastereoselectivity in Wittig olefination reactions compared to symmetrically substituted ylide precursors. Synthetic groups pursuing stereoselective olefin synthesis can consider this compound as a precursor to ylides with a predictable facial bias, potentially reducing the need for chiral auxiliaries or catalysts.

Quote Request

Request a Quote for Methyl propan-2-yl propanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.